REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Al+3].[Li+].[CH3:7][C:8]1[CH:9]=[C:10]([S:15]C#N)[CH:11]=[CH:12][C:13]=1[OH:14]>O1CCCC1>[OH:14][C:13]1[CH:12]=[CH:11][C:10]([SH:15])=[CH:9][C:8]=1[CH3:7] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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3.5 g
|
Type
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reactant
|
Smiles
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[H-].[H-].[H-].[H-].[Al+3].[Li+]
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
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CC=1C=C(C=CC1O)SC#N
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After 30 min of stirring at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was warmed up to room temperature
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Type
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STIRRING
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Details
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stirred for 1 hour at room temperature
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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ADDITION
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Details
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by adding ethanol (10 ml)
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Type
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ADDITION
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Details
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by adding 6 M hydrochloric acid in an ice water bath
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Type
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EXTRACTION
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Details
|
Then the aqueous layer was extracted with ethyl acetate (3×100 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtrated
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
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Smiles
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OC1=C(C=C(C=C1)S)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |